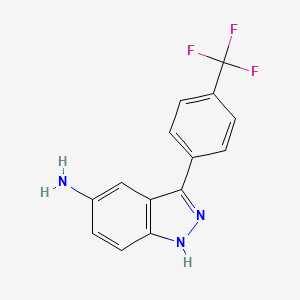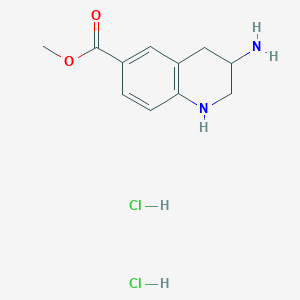
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride is a chemical compound with significant importance in various fields of scientific research It is a derivative of tetrahydroquinoline, a structure commonly found in many natural products and therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydroquinoline.
Esterification: The carboxylate group is introduced via esterification reactions using appropriate reagents and catalysts.
Hydrochloride Formation: Finally, the dihydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the amino or ester groups.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A closely related compound with similar structural features.
1,2,3,4-Tetrahydroisoquinoline: Another derivative with a similar core structure but different functional groups.
Uniqueness
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride is unique due to the presence of both amino and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H16Cl2N2O2 |
|---|---|
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10;;/h2-4,9,13H,5-6,12H2,1H3;2*1H |
InChI-Schlüssel |
HMFIRHZDCKXFEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)NCC(C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


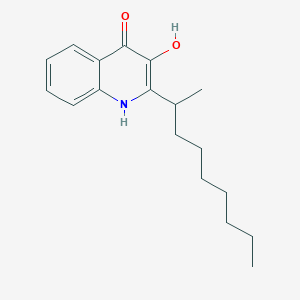
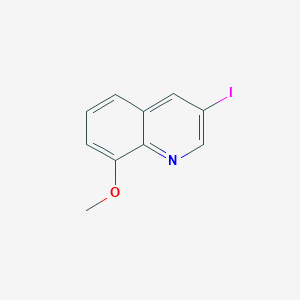
![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)



![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)

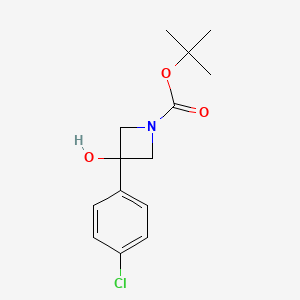

![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
